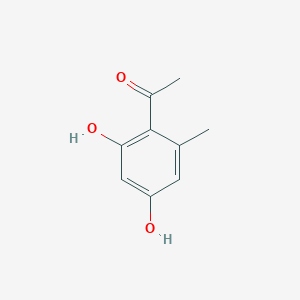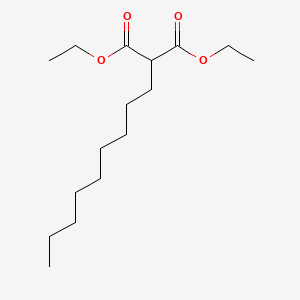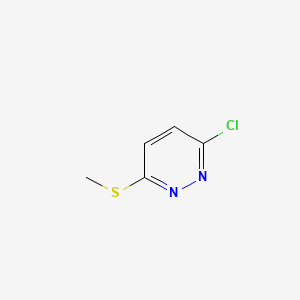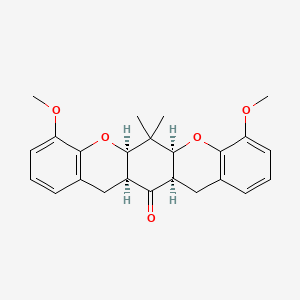
Pentomone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentomone, also known by its developmental code name Lilly 113935, is a nonsteroidal antiandrogen (NSAA) described as a "prostate growth inhibitor" . It was synthesized and assayed in 1978 but was never marketed . The compound has a molecular formula of C24H26O5 and a molar mass of 394.467 g·mol−1 .
Preparation Methods
Pentomone is synthesized through a multi-step process:
Condensation Reaction: Two equivalents of o-vanillin are condensed with 4,4-dimethylcyclohexadienone to form a five-ring ketone derivative.
Catalytic Hydrogenation: This step reduces both olefin pi-bonds and the ketone, resulting in an intermediate compound.
Re-oxidation: The intermediate is then re-oxidized using pyridinium chlorochromate to yield this compound.
Chemical Reactions Analysis
Pentomone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Catalytic hydrogenation is used in its synthesis to reduce olefin pi-bonds and ketones.
Substitution: The methoxy groups in this compound can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include pyridinium chlorochromate for oxidation and hydrogen gas with a catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentomone has been primarily studied for its potential as a prostate growth inhibitor . Although it was never marketed, its nonsteroidal antiandrogen properties make it a compound of interest in the field of medicinal chemistry. Research applications include:
Chemistry: Studying its synthesis and reactivity.
Biology: Investigating its effects on prostate growth.
Medicine: Exploring its potential as a therapeutic agent for conditions related to prostate growth.
Mechanism of Action
Pentomone exerts its effects by acting as a nonsteroidal antiandrogen. It inhibits the action of androgens on the prostate, thereby reducing prostate growth . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with androgen receptor signaling.
Comparison with Similar Compounds
Pentomone is unique among nonsteroidal antiandrogens due to its specific chemical structure and synthesis route. Similar compounds include:
Flutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: A more commonly used nonsteroidal antiandrogen with a different chemical structure.
While these compounds share similar therapeutic applications, this compound’s unique structure and synthesis make it distinct .
Properties
CAS No. |
67102-87-8 |
|---|---|
Molecular Formula |
C24H26O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5aR,6aS,12aR,13aS)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one |
InChI |
InChI=1S/C24H26O5/c1-24(2)22-15(11-13-7-5-9-17(26-3)20(13)28-22)19(25)16-12-14-8-6-10-18(27-4)21(14)29-23(16)24/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16+,22-,23+ |
InChI Key |
MTJTVTZUEKVNTG-YJEDKTMASA-N |
SMILES |
CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C |
Isomeric SMILES |
CC1([C@@H]2[C@@H](CC3=C(O2)C(=CC=C3)OC)C(=O)[C@@H]4[C@H]1OC5=C(C4)C=CC=C5OC)C |
Canonical SMILES |
CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


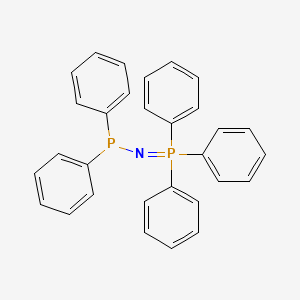
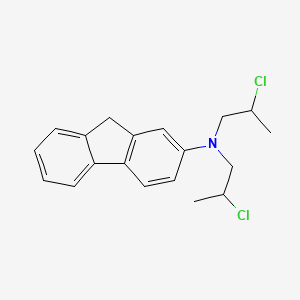
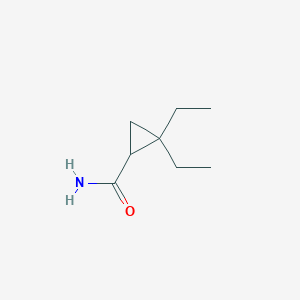
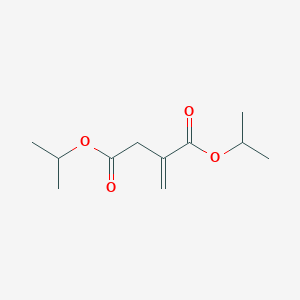
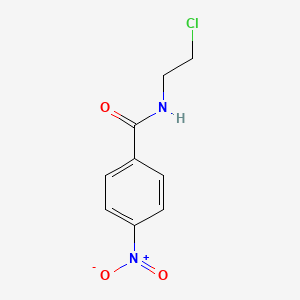
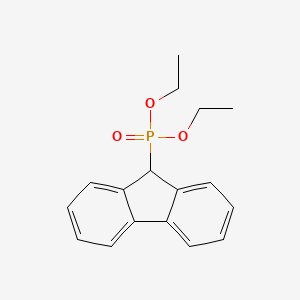
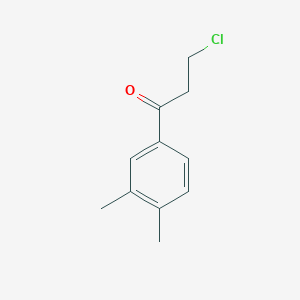
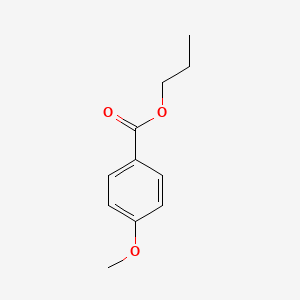
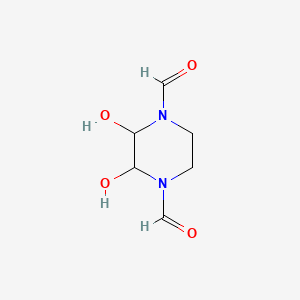
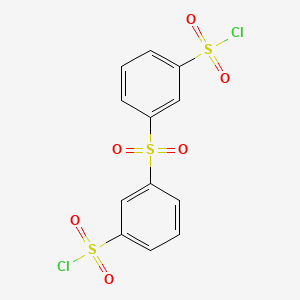
![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)
